3-(1H-indol-3-yl)pyrrolidine-2,5-dione
Overview
Description
3-(1H-indol-3-yl)pyrrolidine-2,5-dione is a compound that features an indole moiety attached to a pyrrolidine-2,5-dione structure. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is known for its affinity towards various serotonin receptors, making it a candidate for the development of antidepressant agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione typically involves the condensation of indole derivatives with maleimide derivatives. One common method includes the reaction of indole-3-carboxaldehyde with maleimide in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the indole or pyrrolidine moieties.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated or nitro-substituted compounds.
Scientific Research Applications
3-(1H-indol-3-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including serotonin receptors.
Medicine: It has potential as an antidepressant agent due to its affinity for serotonin receptors.
Industry: The compound can be used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione involves its interaction with serotonin receptors. It acts as an agonist or antagonist at these receptors, modulating the levels of serotonin in the brain. This modulation can lead to antidepressant effects by enhancing serotonin signaling . The compound’s interaction with other receptors, such as dopamine receptors, also contributes to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione: This compound is a selective inhibitor of indoleamine 2,3-dioxygenase (IDO-1) and has potential clinical applications.
3-(1H-indol-5-yl)pyrrolidine-2,5-dione: Known for its non-oxidizable properties and potential therapeutic applications.
Uniqueness
3-(1H-indol-3-yl)pyrrolidine-2,5-dione is unique due to its specific affinity for multiple serotonin receptors, which makes it a promising candidate for the development of antidepressant agents. Its structural features allow for diverse chemical modifications, enabling the synthesis of various derivatives with potentially enhanced biological activities .
Biological Activity
3-(1H-indol-3-yl)pyrrolidine-2,5-dione, also known by its CAS number 10185-29-2, has garnered significant attention in recent years due to its diverse biological activities. This compound has been studied for its potential as an antidepressant, anti-inflammatory agent, and inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), among other therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₀N₂O₂ |
Molecular Weight | 214.22 g/mol |
LogP | 1.6268 |
PSA (Polar Surface Area) | 61.96 Ų |
Antidepressant Activity
Recent studies have explored the potential of this compound derivatives as multi-target antidepressants. The design strategy involved modifications to enhance binding affinity to serotonin receptors (5-HT1A) and the serotonin transporter (SERT). Notably, a derivative exhibited an impressive SERT binding affinity with an IC50 value of 9.2 nM, indicating strong potential for therapeutic application in treating depression .
Case Study: Synthesis and Evaluation
A study synthesized several derivatives of this compound and evaluated their antidepressant effects using in vitro assays. The compounds demonstrated significant inhibition of pro-inflammatory cytokine production and proliferation of peripheral blood mononuclear cells (PBMCs) in anti-CD3-stimulated cultures. The most promising compound showed a potent anti-inflammatory effect alongside its antidepressant activity .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. In vitro studies showed that specific derivatives effectively inhibited the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory conditions. For instance, one derivative demonstrated significant activity with an IC50 value comparable to established anti-inflammatory drugs .
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
This compound has been identified as a selective inhibitor of IDO1, an enzyme implicated in cancer progression and immune regulation. By inhibiting IDO1, this compound could potentially enhance anti-tumor immunity by preventing the degradation of tryptophan into immunosuppressive metabolites . This property positions it as a candidate for cancer therapy.
The mechanism by which IDO1 inhibition occurs involves blocking the first step in the kynurenine pathway, thus altering the metabolic fate of tryptophan and potentially reversing tumor-induced immune suppression .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Activity Type | Key Findings |
---|---|
Antidepressant | Strong binding to SERT; significant inhibition of PBMC proliferation. |
Anti-inflammatory | Effective inhibition of pro-inflammatory cytokines; comparable IC50 values to standard drugs. |
IDO1 Inhibition | Selective inhibitor; potential to enhance anti-tumor immunity. |
Properties
IUPAC Name |
3-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-5-8(12(16)14-11)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQNEQQYAIPCAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327048 | |
Record name | 3-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10185-29-2 | |
Record name | 3-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.